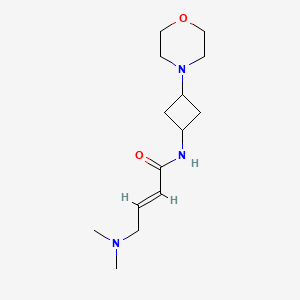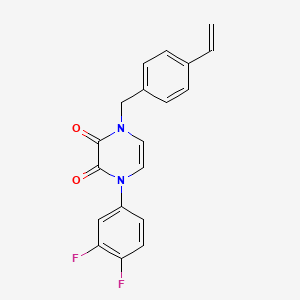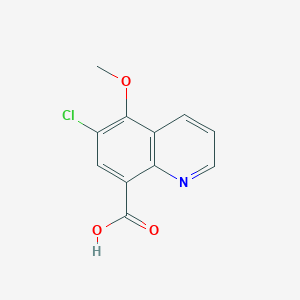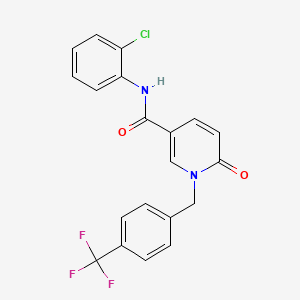
(E)-4-(Dimethylamino)-N-(3-morpholin-4-ylcyclobutyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(3-morpholin-4-ylcyclobutyl)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMABN and belongs to the class of cyclobutyl-containing compounds. DMABN has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
DMABN exerts its effects through the inhibition of various enzymes and signaling pathways. One mechanism of action involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DMABN has been found to inhibit the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine production.
Another mechanism of action involves the inhibition of histone deacetylases (HDACs), which are involved in the regulation of gene expression. DMABN has been found to inhibit HDAC activity, leading to changes in gene expression that contribute to its anti-cancer effects.
Biochemical and Physiological Effects
DMABN has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, DMABN has been found to exhibit neuroprotective effects. Studies have shown that DMABN can protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMABN is its high purity and stability, which makes it suitable for use in laboratory experiments. Additionally, DMABN has been found to exhibit low toxicity, making it a safe compound to use in in vitro and in vivo studies.
One limitation of DMABN is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the mechanisms of action of DMABN are not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored with DMABN. One area of interest is the development of DMABN derivatives with improved solubility and bioavailability. Additionally, further studies could be conducted to elucidate the mechanisms of action of DMABN and its potential applications in the treatment of various diseases. Finally, studies could be conducted to evaluate the safety and efficacy of DMABN in human clinical trials.
Synthesemethoden
DMABN can be synthesized using a variety of methods, including the reaction of 4-bromobutyne with N,N-dimethylaminoethyl morpholine, followed by the addition of cyclobutanone. Another method involves the reaction of 3-morpholin-4-ylcyclobutanone with N,N-dimethylaminoethyl bromide, followed by the addition of but-2-yn-1-ol. These methods have been shown to produce DMABN with high purity and yield.
Wissenschaftliche Forschungsanwendungen
DMABN has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's anti-inflammatory properties. DMABN has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Another area of research has focused on DMABN's potential as an anticancer agent. Studies have shown that DMABN can induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMABN has been found to inhibit the growth and proliferation of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(3-morpholin-4-ylcyclobutyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-16(2)5-3-4-14(18)15-12-10-13(11-12)17-6-8-19-9-7-17/h3-4,12-13H,5-11H2,1-2H3,(H,15,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFXCEKQNPYMIM-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CC(C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(3-morpholin-4-ylcyclobutyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2936747.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(pyridin-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2936749.png)
![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)
![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)
![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)


![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2936762.png)
![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)
![5-Chloro-3-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2936766.png)
![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936767.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2936769.png)